molecular formula C16H17N5O2S B2661351 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone CAS No. 1014074-62-4

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Cat. No. B2661351
CAS RN: 1014074-62-4
M. Wt: 343.41
InChI Key: QQDODPPVSZIEEW-UHFFFAOYSA-N
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Description

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . In a study, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This suggests that these compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial agents .

Antimalarial Activity

The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This indicates that these compounds could also be used in the development of antimalarial drugs .

Cytotoxic Activity

In another study, a series of novel derivatives were synthesized and screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . Most of the derivatives exhibited promising cytotoxic activity . Particularly, compounds 8j and 8e demonstrated remarkable cytotoxic activity, which was even better than the standard drug cisplatin . This suggests that these compounds could be potential candidates for the development of new anticancer drugs .

Molecular Modeling Studies

Molecular modeling studies of the novel synthesized derivatives were conducted in the same study . The results of these studies were in adequate consent with the pharmacological screening results . This suggests that these compounds could be used in the development of drugs with improved pharmacological profiles .

Drug Resistance Studies

The efficacy of existing antileishmanial and antimalarial drugs is often conceded due to suboptimal treatment outcomes and the advent of drug-resistant Plasmodium falciparum . The development of new drugs using these compounds could potentially overcome these issues .

Synthesis of New Derivatives

These compounds can be used as starting materials for the synthesis of new derivatives with potential pharmacological activities . The synthesized derivatives can then be evaluated for their biological activities, leading to the discovery of new drugs .

properties

IUPAC Name

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-20-9-12(15(19-20)23-3)14-17-18-16(21(14)2)24-10-13(22)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDODPPVSZIEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

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